Ido-IN-4

Description

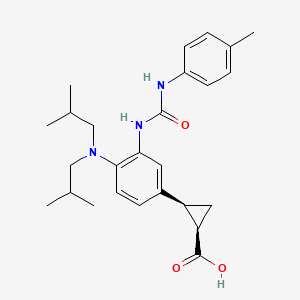

IDO-IN-4 is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in the kynurenine pathway of tryptophan metabolism. IDO1 overexpression in tumor microenvironments suppresses immune responses by depleting tryptophan and accumulating immunosuppressive metabolites, making it a therapeutic target in oncology and autoimmune diseases .

Propriétés

IUPAC Name |

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCPKLOYXSKAB-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar IDO1 Inhibitors

Structural and Biochemical Comparisons

The table below compares this compound with three structurally or functionally analogous inhibitors: linrodostat (BMS-986205) , PF-06840003 (EOS200271) , and Epacadostat (INCB024360) .

Key Findings:

Potency : Linrodostat and PF-06840003 exhibit lower IC50 values (<1 nM) compared to this compound (8 nM) and Epacadostat (10 nM), suggesting superior enzymatic inhibition .

Structural Diversity : this compound’s fluorinated indole scaffold distinguishes it from the imidazoisoindole (linrodostat) and pyridopyrimidine (PF-06840003) backbones, which may influence binding kinetics and off-target effects .

Mechanistic and Functional Differences

Impact on IDO1 Protein Levels:

- This compound and linrodostat paradoxically increase IDO1 protein levels in cellular assays, as observed in HEK293 and KLHDC3-knockout models. This effect is attributed to reduced ubiquitination and proteasomal degradation of IDO1 upon inhibitor binding .

Selectivity and Off-Target Effects:

Research and Clinical Implications

- This compound is primarily used in preclinical studies to investigate IDO1’s role in immune evasion and its crosstalk with KLHDC3-mediated degradation pathways .

- Linrodostat and Epacadostat , despite clinical discontinuation, remain valuable tools for studying IDO1 biology and combination therapies (e.g., with checkpoint inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.